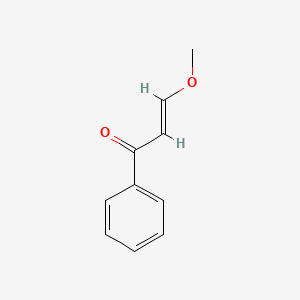

(E)-3-methoxy-1-phenylprop-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

3617-15-0 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(E)-3-methoxy-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C10H10O2/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ |

InChI Key |

IMHBKHIZPZRECU-BQYQJAHWSA-N |

Isomeric SMILES |

CO/C=C/C(=O)C1=CC=CC=C1 |

Canonical SMILES |

COC=CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for E 3 Methoxy 1 Phenylprop 2 En 1 One

Established Synthetic Routes

The Claisen-Schmidt condensation stands as the cornerstone for the synthesis of (E)-3-methoxy-1-phenylprop-2-en-1-one, with various modifications developed to enhance its efficiency.

Optimization of Claisen-Schmidt Condensation Protocols for this compound Synthesis

The Claisen-Schmidt condensation involves the base-catalyzed reaction between an aromatic aldehyde and a ketone. In the synthesis of this compound, this translates to the condensation of 3-methoxybenzaldehyde (B106831) and acetophenone (B1666503). The optimization of this protocol has been extensively studied to maximize yield and purity.

Key parameters that are often optimized include the choice of base, solvent, reaction temperature, and reaction time. Common bases employed are alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). The concentration of the base is a critical factor; for instance, a 40% NaOH solution is frequently used. uwa.edu.au Solvent selection also plays a significant role, with ethanol (B145695) being a common choice due to its ability to dissolve the reactants and facilitate the reaction. mdpi.com

Solvent-free, or "neat," reaction conditions have also been explored as a green chemistry approach. researchgate.net These reactions are often carried out by grinding the reactants with a solid base, which can lead to shorter reaction times and simpler work-up procedures. Microwave-assisted synthesis has emerged as another efficient method, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. jocpr.com

Table 1: Comparison of Conventional and Microwave-Assisted Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | NaOH | Ethanol | 4 h | 58.41 | jocpr.com |

| Microwave | NaOH | None | 10 min | 65.29 | jocpr.com |

| Conventional | KOH | Ethanol | 12 h | - | organic-chemistry.org |

Note: The yields presented are for a representative chalcone synthesis and may vary for this compound.

Catalyzed Approaches for Enhanced Selectivity and Yield

To further improve the efficiency of the Claisen-Schmidt condensation, various catalytic systems have been investigated. These catalysts aim to increase the reaction rate, enhance the selectivity for the desired (E)-isomer, and allow for milder reaction conditions.

Solid acid catalysts, such as protonated aluminate mesoporous silica (B1680970) nanomaterials (HAlMSN), have been shown to effectively catalyze the synthesis of (E)-chalcones under solvent-free conditions, leading to high yields and selectivity. mdpi.com The use of solid catalysts simplifies the purification process as they can be easily removed by filtration.

Phase-transfer catalysts have also been employed to facilitate the reaction between reactants in different phases, leading to improved yields. Additionally, the use of ionic liquids as both solvent and catalyst has been explored as a greener alternative to traditional volatile organic solvents.

Emerging and Modified Synthetic Pathways

Beyond the traditional Claisen-Schmidt condensation, researchers are exploring novel synthetic routes to this compound, including the use of enaminones and transition metal catalysis.

Exploration of Enaminone-Based Synthetic Routes

Enaminones are versatile intermediates in organic synthesis, characterized by an enamine conjugated to a carbonyl group. orientjchem.org They can be synthesized through the reaction of β-dicarbonyl compounds with amines. ijcce.ac.ir While not a direct mainstream method for chalcone synthesis, enaminones can serve as precursors to a variety of heterocyclic compounds, a common application of chalcones themselves.

A potential, albeit less direct, route to chalcone-like structures could involve the reaction of a suitable enaminone with an electrophile. The inherent nucleophilic character of the β-carbon of the enaminone makes it susceptible to attack. However, specific protocols for the synthesis of this compound via an enaminone intermediate are not yet well-established in the literature.

Application of Transition Metal Catalysis in Synthesis

Transition metal catalysis has revolutionized organic synthesis, offering highly selective and efficient transformations. core.ac.uk While the Claisen-Schmidt condensation is the primary method for synthesizing chalcones, transition metals can be involved in alternative synthetic strategies or in subsequent transformations of the chalcone scaffold. wpmucdn.com

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could potentially be adapted for the synthesis of chalcones, although this is not the conventional approach. More commonly, transition metals are used to catalyze reactions of chalcones, such as conjugate additions, cycloadditions, and hydrogenations. wpmucdn.com There is ongoing research into developing direct transition metal-catalyzed methods for the synthesis of α,β-unsaturated ketones, which could provide alternative pathways to chalcones like this compound.

Stereoselective Synthesis and Control of (E)-Configuration

The geometry of the carbon-carbon double bond in chalcones is crucial for their biological activity and their utility as synthetic intermediates. The (E)-isomer is generally the thermodynamically more stable and, therefore, the predominant or exclusive product in most Claisen-Schmidt condensations. researchgate.net

The stereoselectivity of the reaction is influenced by the reaction conditions. The base-catalyzed condensation proceeds through an enolate intermediate, and the subsequent dehydration step typically favors the formation of the trans-alkene due to steric factors. The bulky phenyl and methoxy-substituted phenyl groups preferentially adopt a trans orientation to minimize steric hindrance.

In cases where a mixture of (E) and (Z) isomers might be formed, purification techniques such as recrystallization or column chromatography are employed to isolate the desired (E)-isomer. Spectroscopic methods, particularly ¹H NMR, are used to confirm the stereochemistry. The coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum is a key indicator: a large coupling constant (typically 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) indicates a cis (Z) configuration.

Functionalization and Derivatization Methods.

The chemical architecture of this compound provides multiple avenues for functionalization. The electron-rich nature of the methoxy-substituted phenyl ring and the electrophilic character of the α,β-unsaturated carbonyl system are key determinants of its reactivity, allowing for a range of derivatization strategies.

The presence of two distinct phenyl rings in this compound offers differential reactivity towards electrophilic aromatic substitution (EAS). The phenyl ring bearing the methoxy (B1213986) group (Ring A) is activated towards EAS, while the phenyl ring attached to the carbonyl group (Ring B) is deactivated.

The methoxy group on Ring A is a potent activating group and an ortho-, para-director due to its ability to donate electron density through resonance. Consequently, electrophilic attack is predicted to occur predominantly at the positions ortho and para to the methoxy group. In contrast, the carbonyl group on Ring B is a deactivating group, withdrawing electron density from the aromatic ring and directing incoming electrophiles to the meta position.

Common electrophilic aromatic substitution reactions that can be envisaged for the derivatization of this compound include halogenation and nitration. For instance, bromination of a related chalcone, 1-(1-(3-bromo-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-methoxy-3-phenylpropan-1-one, has been shown to occur at the ortho-position to the methoxy group on the phenyl ring. arkat-usa.org This suggests that direct bromination of this compound would likely yield ortho- and para-bromo derivatives on the methoxy-substituted ring.

| Reaction | Electrophile | Phenyl Ring | Expected Position of Substitution |

| Bromination | Br+ | Methoxy-substituted | Ortho, Para |

| Nitration | NO2+ | Methoxy-substituted | Ortho, Para |

| Friedel-Crafts Acylation | RCO+ | Methoxy-substituted | Ortho, Para |

This table is based on established principles of electrophilic aromatic substitution and data from related compounds.

Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. For this compound, nitration is expected to occur selectively on the activated methoxy-substituted ring. For example, the nitration of anisic acid (4-methoxybenzoic acid) with 60% nitric acid at 90°C yields 3-nitroanisic acid, demonstrating nitration ortho to the methoxy group. google.com

Friedel-Crafts acylation, which introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, would also be directed towards the activated phenyl ring. wikipedia.orgmt.comyoutube.comyoutube.com The deactivating effect of the carbonyl substituent makes the other phenyl ring significantly less susceptible to Friedel-Crafts reactions. youtube.comyoutube.com

The α,β-unsaturated carbonyl moiety in this compound is a prime site for nucleophilic attack. Depending on the nature of the nucleophile, addition can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition or Michael addition).

Organolithium and Grignard reagents typically favor 1,2-addition to α,β-unsaturated ketones. However, the use of organocuprates (Gilman reagents) selectively promotes 1,4-addition. wikipedia.orgiupac.orgchem-station.comuni-muenchen.de This selectivity is crucial for the synthesis of derivatives with modifications at the β-position of the propenone backbone. The 1,4-addition of an organocuprate, such as lithium dimethylcuprate, to this compound would result in the formation of a new carbon-carbon bond at the β-carbon, leading to a saturated ketone after workup.

| Nucleophile | Type of Addition | Product Type |

| Organocuprates (R2CuLi) | 1,4-Conjugate Addition | β-Substituted saturated ketone |

| Grignard Reagents (RMgX) | Primarily 1,2-Addition | Allylic alcohol |

| Amines | 1,4-Conjugate Addition (Michael Addition) | β-Amino ketone |

| Thiols | 1,4-Conjugate Addition (Thia-Michael Addition) | β-Thioether ketone |

This table outlines the expected outcomes of nucleophilic additions based on general reactivity patterns of α,β-unsaturated carbonyl compounds.

The Michael addition of nucleophiles such as amines and thiols is another powerful method for derivatization. These reactions proceed via 1,4-conjugate addition to yield β-amino and β-thioether ketones, respectively. The reaction of chalcones with thiols, for instance, is a well-established transformation. science.gov Studies on thiol-(meth)acrylate Michael additions have demonstrated the efficacy of amine and phosphine (B1218219) catalysts in promoting these reactions. rsc.org

The electronic and steric properties of this compound can be systematically tuned through the introduction of various substituents on either of the phenyl rings. These modifications can significantly impact the molecule's conformation, reactivity, and potential applications.

The introduction of electron-donating groups (e.g., additional methoxy or alkyl groups) on the phenyl rings is expected to increase the electron density of the π-system. Conversely, the introduction of electron-withdrawing groups (e.g., nitro, cyano, or halo groups) will decrease the electron density. These electronic perturbations can influence the reactivity of the molecule in subsequent reactions. For example, studies on substituted chalcones have shown that electron-donating groups on the B-ring generally lead to moderate to high levels of certain biological activities, while electron-withdrawing groups can decrease this activity. iupac.org

The position and nature of substituents also play a crucial role in defining the steric environment around the molecule. Bulky substituents introduced at the ortho positions of the phenyl rings can induce torsional strain, leading to a non-planar conformation. This can affect the extent of conjugation within the molecule and, consequently, its electronic and photophysical properties. The dihedral angle between the two phenyl rings in chalcone derivatives is a key structural parameter that is influenced by the substitution pattern. nih.gov

Mechanistic Investigations and Chemical Reactivity of E 3 Methoxy 1 Phenylprop 2 En 1 One

Reactivity Profile of the α,β-Unsaturated Ketone Moiety.

The defining feature of (E)-3-methoxy-1-phenylprop-2-en-1-one is the α,β-unsaturated ketone system. This conjugated arrangement creates electrophilic centers at both the carbonyl carbon and the β-carbon, allowing for a diverse range of chemical transformations.

Michael Addition Reactions and Acceptor Properties of the Enone System.

The enone system of this compound makes it an excellent Michael acceptor. In the Michael reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system in a conjugate addition. This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of the methoxy (B1213986) group on the phenyl ring can influence the electrophilicity of the β-carbon. Electron-donating groups like methoxy can slightly decrease the reactivity of the enone system towards nucleophiles compared to unsubstituted chalcones by increasing electron density across the conjugated system. However, the reaction remains a fundamental and widely utilized transformation for this class of compounds.

Common nucleophiles (Michael donors) that react with chalcones include soft nucleophiles such as enolates, amines, and thiols.

Thia-Michael Addition: The addition of thiols to chalcones is a prominent example. The reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the enone. Research has shown that for some Michael acceptors, the presence of an electron-donating methoxy group can lead to lower conversion rates compared to electron-withdrawing groups. organic-chemistry.org

Aza-Michael Addition: Amines can also serve as effective nucleophiles in aza-Michael additions. Primary and secondary amines add to the β-carbon to form β-amino ketone derivatives. The nucleophilicity of aromatic amines can be enhanced by using polar solvents. mdpi.com Simple alkyl amines are also effective nucleophiles for this type of reaction. pkusz.edu.cn

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-adduct.

Table 1: Examples of Michael Addition Reactions with Chalcone (B49325) Derivatives

| Nucleophile | Catalyst/Solvent | Product Type | Reference |

| Thiophenol | Base (e.g., Et3N) | 3-(Phenylthio)-1,3-diphenylpropan-1-one | wikipedia.org |

| Alkyl Amines | N-heterocyclic carbene / MTBE | β-Amino ketone | pkusz.edu.cn |

| Aromatic Amines | Polar Solvents | β-Amino ketone | mdpi.com |

Aldol (B89426) Condensation Pathways Involving the Carbonyl Group.

While this compound is synthesized via a Claisen-Schmidt condensation (a type of crossed aldol condensation) between 3-methoxybenzaldehyde (B106831) and acetophenone (B1666503), its participation as an electrophile in subsequent aldol-type reactions is not a commonly reported pathway. ufms.bryoutube.comrsc.orgnih.gov

In a typical aldol reaction, an enolate attacks a carbonyl group. For this compound to act as the electrophile, an enolate would need to add to its carbonyl carbon (a 1,2-addition). However, due to the conjugated system, nucleophilic attack is highly favored at the β-carbon via Michael addition (1,4-addition), especially with soft nucleophiles like enolates. Hard nucleophiles, such as organolithium or Grignard reagents, are more likely to attack the carbonyl carbon, but this is generally classified as a Grignard/organolithium addition rather than an aldol pathway. Therefore, aldol condensation pathways where this compound serves as the carbonyl component are synthetically disfavored and not well-documented in chemical literature.

Reduction Reactions of the Carbonyl and Alkene Functionalities.

The reduction of the α,β-unsaturated ketone moiety in this compound can yield different products depending on the reducing agent and reaction conditions. The two primary outcomes are the reduction of the carbonyl group to an allylic alcohol (1,2-reduction) or the reduction of the carbon-carbon double bond to yield a saturated ketone (1,4-reduction or conjugate reduction).

1,2-Reduction (Carbonyl Reduction): Selective reduction of the carbonyl group in the presence of the alkene is typically achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of a cerium(III) salt, such as CeCl₃·7H₂O. This method is known as the Luche reduction. mdpi.comwikipedia.orgorganic-chemistry.orgtcichemicals.com The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting a "hard" hydride attack at the carbonyl carbon. wikipedia.orgorganic-chemistry.org This chemoselective reduction yields the corresponding allylic alcohol, (E)-3-methoxy-1-phenylprop-2-en-1-ol.

Conjugate Reduction (Alkene Reduction): Selective reduction of the carbon-carbon double bond is often accomplished through catalytic transfer hydrogenation or by using specific borane (B79455) reagents. These methods favor 1,4-addition of hydride to the enone system, leading to the formation of the saturated ketone, 3-methoxy-1-phenylpropan-1-one, after tautomerization of the resulting enol or enolate.

Without specific catalysts or conditions, reduction with standard hydride reagents like NaBH₄ alone in protic solvents can often lead to a mixture of 1,2- and 1,4-reduction products. rsc.org

Table 2: Selective Reduction of α,β-Unsaturated Ketones

| Reagent/Conditions | Functionality Reduced | Product Type | Reference |

| NaBH₄, CeCl₃·7H₂O, MeOH (Luche Reduction) | Carbonyl (C=O) | Allylic Alcohol | mdpi.comwikipedia.orgorganic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Alkene (C=C) | Saturated Ketone | mdpi.com |

| Organoborane reductants / HBpin | Alkene (C=C) | Saturated Ketone | asianpubs.org |

Oxidation Reactions Leading to Epoxides or Carboxylic Acids.

The alkene and carbonyl functionalities of the enone system are susceptible to oxidation, though the electron-deficient nature of the double bond influences its reactivity.

Epoxidation: The carbon-carbon double bond of this compound can be epoxidized to form an oxirane ring. A common reagent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgmasterorganicchemistry.com The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene. masterorganicchemistry.comrsc.org The alkene in an α,β-unsaturated ketone is electron-deficient due to the electron-withdrawing effect of the carbonyl group, which can make it less reactive towards electrophilic epoxidation reagents like m-CPBA compared to electron-rich alkenes. However, the reaction can still proceed, often requiring controlled conditions to achieve good yields. rsc.orgmdpi.comresearchgate.net

Oxidative Cleavage: More vigorous oxidation can lead to the cleavage of the carbon-carbon double bond. Reagents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the alkene to form carboxylic acids and/or aldehydes. masterorganicchemistry.com Oxidative cleavage of this compound would be expected to break the C=C bond, potentially yielding 3-methoxybenzoic acid and benzoic acid derivatives after further oxidation of any initial aldehyde fragments. nih.gov

Cyclization and Heterocyclic Ring Formation Reactions.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The 1,3-dielectrophilic nature of the enone system allows for reactions with binucleophilic reagents to form five- and six-membered rings.

A widely used method involves the reaction of chalcones with hydrazine (B178648) or hydroxylamine (B1172632) to synthesize pyrazolines and isoxazolines, respectively.

For instance, the reaction of a chalcone with hydroxylamine hydrochloride in the presence of a base leads to the formation of an isoxazole (B147169) ring. orientjchem.orgnih.gov The reaction proceeds via nucleophilic attack of the hydroxylamine at the β-carbon, followed by intramolecular cyclization and dehydration. A study on the synthesis of isoxazole derivatives from various 3-methoxy substituted chalcones demonstrated this cyclization reaction with hydroxylamine hydrochloride in ethanol (B145695) to yield the corresponding isoxazole products. orientjchem.org

Table 3: Synthesis of Isoxazoles from 3-Methoxy Substituted Chalcones

| Chalcone Substituent | Product | Yield (%) | Reference |

| 4-H | 3-(3-methoxyphenyl)-5-phenylisoxazole | 85 | orientjchem.org |

| 4-F | 5-(4-fluorophenyl)-3-(3-methoxyphenyl)isoxazole | 80 | orientjchem.org |

| 3,4-di-OCH₃ | 5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)isoxazole | 84 | orientjchem.org |

Intramolecular Cyclization Pathways.

Intramolecular cyclization reactions of this compound derivatives can be achieved by introducing a suitable nucleophilic group onto one of the phenyl rings, positioned to allow for ring closure onto the enone system.

A representative example of this strategy is the Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones. rsc.orgnih.gov In this type of reaction, a prenyl group (or a similar nucleophilic alkene) is attached to the ortho position of the benzoyl phenyl ring. In the presence of a Lewis acid like InCl₃·4H₂O or ZnCl₂, the carbonyl group is activated, enhancing the electrophilicity of the enone. This promotes an intramolecular ene-type reaction where the pendant alkene attacks the β-carbon, leading to the formation of a new carbocyclic ring containing a tertiary alcohol. nih.gov This demonstrates how substitution on the chalcone framework enables intramolecular pathways to build more complex molecular architectures.

Cyclocondensation Reactions with Nitrogen-Containing Heterocycles

The chemical architecture of this compound, an α,β-unsaturated ketone, makes it a versatile precursor for the synthesis of various heterocyclic compounds. Its reactivity is characterized by the electrophilic nature of the β-carbon and the carbonyl carbon, which are susceptible to nucleophilic attack. Cyclocondensation reactions with bifunctional nitrogen nucleophiles, such as guanidine (B92328), thiourea (B124793), and hydrazine, provide a direct route to the formation of six- and five-membered nitrogen-containing heterocycles. These reactions are of significant interest in medicinal chemistry due to the diverse biological activities associated with the resulting pyrimidine (B1678525) and pyrazole (B372694) scaffolds.

The general mechanism for these cyclocondensation reactions typically involves an initial Michael addition of one of the nitrogen nucleophiles to the β-carbon of the chalcone backbone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the aromatic heterocyclic ring.

Synthesis of Pyrimidine Derivatives:

The reaction of this compound with nitrogen-containing dinucleophiles like guanidine hydrochloride or thiourea is a well-established method for the synthesis of substituted pyrimidines.

In a typical reaction, the chalcone is treated with guanidine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or sodium ethoxide, in a suitable solvent like ethanol. The base deprotonates the guanidine, which then acts as the nucleophile. The reaction proceeds through the formation of an intermediate dihydropyrimidine, which is subsequently oxidized to the aromatic pyrimidine. The methoxy group on the β-carbon acts as a leaving group during the aromatization step. This reaction leads to the formation of 2-amino-4-phenyl-pyrimidine derivatives.

Similarly, the reaction with thiourea under basic conditions yields the corresponding 2-thioxopyrimidine derivatives. These can be further manipulated chemically, for instance, by S-alkylation or oxidation, to introduce additional diversity.

| Reagent | Product Class | General Structure of Product |

| Guanidine Hydrochloride | 2-Aminopyrimidine | A 2-amino-4-phenyl-pyrimidine derivative |

| Thiourea | 2-Thioxopyrimidine | A 4-phenyl-2-thioxo-dihydropyrimidine derivative |

Synthesis of Pyrazole Derivatives:

The reaction of α,β-unsaturated ketones with hydrazine and its derivatives is a classical method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. In the case of this compound, the presence of the methoxy group as a potential leaving group allows for a more direct synthesis of pyrazoles.

The reaction is typically carried out by refluxing the chalcone with hydrazine hydrate (B1144303) in a solvent such as ethanol or acetic acid. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and elimination of methanol (B129727) and water to afford the stable pyrazole ring. The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazoles. This reaction is a key component of the Knorr pyrazole synthesis and related methodologies. jk-sci.commdpi.comnih.govnih.gov

| Reagent | Product Class | General Structure of Product |

| Hydrazine Hydrate | Pyrazole | A 3-phenyl-1H-pyrazole derivative |

| Phenylhydrazine | N-Phenylpyrazole | A 1,3-diphenyl-1H-pyrazole derivative |

The regioselectivity of these cyclocondensation reactions is generally well-defined, affording specific isomers based on the established reaction mechanisms for α,β-unsaturated carbonyl compounds.

Photoinduced Reactions and Rearrangements in Aryl Chalcones

Aryl chalcones, including this compound, are known to undergo a variety of photochemical reactions upon exposure to UV radiation. These reactions, which include photoisomerization, photodimerization, and photorearrangements, are initiated by the excitation of the molecule to a higher electronic state. The specific outcome of the photoreaction is dependent on several factors, including the wavelength of light, the solvent, the concentration of the substrate, and the presence of sensitizers or other reagents.

Photoisomerization and Photodimerization:

One of the fundamental photoreactions of chalcones is E/Z (trans/cis) isomerization around the carbon-carbon double bond. rsc.org Upon absorption of UV light, the trans isomer can be converted to the less stable cis isomer. This process is often reversible, and a photostationary state can be reached, which is a mixture of both isomers.

In concentrated solutions or in the solid state, chalcones can undergo [2+2] photocycloaddition reactions to form cyclobutane (B1203170) dimers. mdpi.comacs.orgnih.govnih.gov For methoxy-substituted chalcones, the formation of syn-head-to-head dimers of the β-truxinic type has been reported. nih.gov The stereochemistry of the resulting dimer is often dictated by the packing of the chalcone molecules in the crystal lattice in solid-state reactions. The reaction is believed to proceed through a triplet excited state. mdpi.com

| Photoreaction | Product Type | Key Features |

| E/Z Photoisomerization | Z-isomer | Reversible isomerization around the C=C double bond. |

| [2+2] Photodimerization | Cyclobutane Dimer (e.g., β-truxinic type) | Occurs in concentrated solutions or the solid state; stereochemistry is often controlled by crystal packing. |

Photoinduced Rearrangements:

Beyond isomerization and dimerization, aryl chalcones can undergo more complex photoinduced rearrangements. A notable example is the triphenylphosphine-mediated photorearrangement and methanol addition. nih.govresearchgate.netrsc.org In this reaction, irradiation of an aryl chalcone in the presence of triphenylphosphine (B44618) and methanol leads to the formation of a substituted 1-propanone.

Two primary mechanisms have been proposed for this transformation. researchgate.net The first involves the formation of a phosphine-carbonyl intermediate, followed by nucleophilic addition of methanol and a 1,2-aryl migration. The second proposed mechanism involves the formation of ylide and carbene intermediates. Experimental evidence, including the trapping of intermediates, tends to support the first mechanistic pathway. researchgate.net While this reaction has been demonstrated for a range of aryl chalcones, its specific application to this compound would be expected to yield a 1-methoxy-1,3-diphenyl-2-(triphenylphosphanylidene)propan-1-one derivative or a related rearranged product.

Another potential photorearrangement is the photo-Fries rearrangement, which has been applied to aryl cinnamate (B1238496) esters to synthesize hydroxychalcones. clockss.org Although this reaction is not directly applicable to this compound itself, it highlights the propensity of the chalcone scaffold to undergo skeletal rearrangements under photochemical conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for elucidating the precise molecular structure of (E)-3-methoxy-1-phenylprop-2-en-1-one, offering detailed insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound provides critical information regarding the number, connectivity, and chemical environment of the protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl ring, the vinylic protons of the propenone backbone, and the protons of the methoxy (B1213986) group.

The protons on the phenyl ring typically appear as a complex multiplet in the downfield region, generally between δ 7.4 and 8.0 ppm. The ortho-protons (adjacent to the carbonyl group) are the most deshielded due to the electron-withdrawing nature of the carbonyl and are found at the lower end of this range.

The two vinylic protons (H-2 and H-3) give rise to two distinct doublets. The proton at the α-position (H-2), adjacent to the carbonyl group, is expected to resonate at approximately δ 6.5-7.0 ppm. The proton at the β-position (H-3), bonded to the carbon with the methoxy group, typically appears further downfield, around δ 7.5-8.0 ppm. The large coupling constant (J) between these two protons, typically in the range of 12-18 Hz, is characteristic of a trans or (E)-configuration along the double bond.

The methoxy group (-OCH₃) protons give rise to a sharp singlet, typically observed in the upfield region of the spectrum, around δ 3.7-4.0 ppm. The integration of this signal corresponds to three protons, confirming the presence of the methoxy group.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho) | ~7.9-8.0 | m | - |

| Aromatic H (meta, para) | ~7.4-7.6 | m | - |

| Vinylic H-3 | ~7.7 | d | ~12.5 |

| Vinylic H-2 | ~6.7 | d | ~12.5 |

| Methoxy (-OCH₃) | ~3.8 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Hybridization States

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, revealing the hybridization states and electronic environments of the carbon atoms.

The carbonyl carbon (C=O) is the most deshielded carbon and appears as a characteristic signal at the lowest field, typically in the range of δ 188-192 ppm. The aromatic carbons of the phenyl ring resonate in the δ 128-138 ppm region. The quaternary carbon to which the carbonyl group is attached is found around δ 137-139 ppm, while the other aromatic carbons show signals between δ 128 and 134 ppm.

The vinylic carbons of the α,β-unsaturated system are also readily identified. The β-carbon (C-3), which is attached to the electron-donating methoxy group, is significantly shielded and appears further upfield compared to typical β-carbons in chalcones, resonating at approximately δ 160-165 ppm. Conversely, the α-carbon (C-2) is found at a higher field, typically around δ 95-100 ppm. The carbon of the methoxy group (-OCH₃) gives a signal in the upfield region, usually between δ 55 and 60 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~190 |

| Vinylic C-3 | ~163 |

| Aromatic C (quaternary) | ~138 |

| Aromatic C-H (para) | ~133 |

| Aromatic C-H (ortho/meta) | ~128 |

| Vinylic C-2 | ~97 |

| Methoxy (-OCH₃) | ~57 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. A strong, sharp absorption band corresponding to the stretching vibration of the conjugated carbonyl group (C=O) is typically observed in the region of 1640-1660 cm⁻¹. The conjugation with the carbon-carbon double bond lowers the frequency from that of a simple ketone. The C=C double bond stretching vibration of the enone system appears as a medium to strong band around 1580-1620 cm⁻¹.

The C-O stretching vibrations of the methoxy group give rise to strong bands, typically an asymmetric stretch around 1250-1270 cm⁻¹ and a symmetric stretch near 1020-1040 cm⁻¹. Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range. The out-of-plane C-H bending vibration for the trans-disubstituted double bond is expected to show a strong band around 960-980 cm⁻¹.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In the Raman spectrum of this compound, the C=C double bond stretch, being a relatively non-polar bond, often gives a stronger signal than in the IR spectrum and is found in a similar region (1580-1620 cm⁻¹). The symmetric vibrations of the phenyl ring also tend to be strong in the Raman spectrum, appearing around 1000 cm⁻¹ and 1600 cm⁻¹. The carbonyl (C=O) stretch is also observable, though it is typically weaker than in the IR spectrum.

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | Weak-Medium |

| Aliphatic C-H Stretch (-OCH₃) | ~2850-2950 | ~2850-2950 | Medium |

| Carbonyl (C=O) Stretch | ~1640-1660 | ~1640-1660 | Strong (IR), Medium (Raman) |

| Vinylic (C=C) Stretch | ~1580-1620 | ~1580-1620 | Medium (IR), Strong (Raman) |

| C-O Asymmetric Stretch | ~1250-1270 | - | Strong |

| C-O Symmetric Stretch | ~1020-1040 | - | Strong |

| trans C-H Out-of-Plane Bend | ~960-980 | - | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns under electron impact (EI) or other ionization methods.

The molecular ion peak [M]⁺ in the mass spectrum will confirm the molecular weight of the compound (C₁₀H₁₀O₂), which is 162.19 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental formula.

The fragmentation pattern in EI-MS can be complex but often reveals characteristic losses of small, stable fragments. Common fragmentation pathways for this type of compound include:

Loss of the methoxy group: A significant fragment ion may be observed at [M - OCH₃]⁺, corresponding to the loss of a methoxy radical (31 Da).

Loss of a methyl radical: A peak corresponding to [M - CH₃]⁺ (loss of 15 Da) from the methoxy group is also possible.

Cleavage of the phenyl group: A prominent peak corresponding to the benzoyl cation [C₆H₅CO]⁺ is expected at m/z 105. This is a very stable fragment and often a base peak in the spectra of such compounds.

Formation of the phenyl cation: A fragment at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is also commonly observed from the further fragmentation of the benzoyl cation.

Retro-Diels-Alder type fragmentation: Cleavage of the propenone chain can also occur, leading to other characteristic fragment ions.

Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass. For this compound, the molecular formula is C₁₆H₁₄O₂. HRMS analysis confirms this composition by matching the experimentally measured exact mass to the theoretically calculated mass.

The technique provides strong evidence for the molecular formula, which is a critical first step in structural elucidation. While data for the specific 3-methoxy isomer is not widely published, analysis of isomers with the same molecular formula provides the expected values. For instance, HRMS analysis using electron ionization (EI) for the molecular formula C₁₆H₁₄O₂ yields a found value that is in excellent agreement with the calculated value, typically with an error of less than 5 ppm. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₂ |

| Calculated Exact Mass [M]⁺ | 238.09938 Da |

| Measured Exact Mass [M]⁺ (Example for C₁₆H₁₄O₂) | 238.09887 Da rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify individual components within a sample. For a compound like this compound, GC-MS can confirm its purity and provide a characteristic mass spectrum that serves as a molecular fingerprint. nih.gov

The compound is first vaporized and separated from other potential impurities on a GC column based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure. The mass spectrum of 3-Methoxychalcone shows a prominent molecular ion peak ([M]⁺) at m/z 238, confirming its molecular weight. nih.gov Other significant fragments provide clues to the molecule's structure, arising from the cleavage of the enone linkage and fragmentation of the aromatic rings. nih.gov

| Mass-to-Charge Ratio (m/z) | Putative Fragment Identity |

|---|---|

| 238 | [M]⁺ Molecular Ion |

| 237 | [M-H]⁺ |

| 207 | [M-OCH₃]⁺ |

| 131 | [C₉H₇O]⁺ or [M-C₇H₇O]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chalcone (B49325) scaffold, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, represents an extended chromophore that absorbs light in the UV region. biointerfaceresearch.com The UV-Vis spectrum of chalcones typically displays two main absorption bands. biointerfaceresearch.comresearchgate.net

The first, a high-intensity band usually found at longer wavelengths (typically >300 nm), is attributed to a π → π* transition involving the entire conjugated system (cinnamoyl group). biointerfaceresearch.com The second, a less intense band at shorter wavelengths (typically 220-300 nm), corresponds to another π → π* transition primarily associated with the benzoyl group. researchgate.net The position of the methoxy substituent on the phenyl ring can influence the exact wavelength of maximum absorbance (λmax).

| Absorption Band | Typical Wavelength Range | Electronic Transition | Associated Chromophore |

|---|---|---|---|

| Band I | 335 - 435 nm | π → π | Cinnamoyl group (-CH=CH-C=O) |

| Band II | 220 - 300 nm | π → π | Benzoyl group (C₆H₅-C=O) |

X-ray Diffraction Studies for Three-Dimensional Structure

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

Such studies reveal that the central enone bridge generally adopts an E-configuration. The molecule is often not perfectly planar, with a measurable dihedral angle between the two phenyl rings. bohrium.comnih.gov The analysis also elucidates the crystal packing, showing how molecules are arranged in the unit cell and stabilized by intermolecular forces like C—H···O hydrogen bonds and π-π stacking interactions. bohrium.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.5924(4) |

| b (Å) | 14.5537(4) |

| c (Å) | 5.90980(10) |

| β (°) | 90.046(2) |

| Volume (ų) | 1341.53(6) |

| Z (Molecules per unit cell) | 4 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Unlike single-crystal XRD, which studies one perfect crystal, PXRD provides information from a microcrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phase, useful for confirming the identity of a synthesized compound against a known standard and for detecting the presence of different polymorphic forms.

A typical PXRD pattern for a chalcone shows a series of sharp peaks at specific 2θ angles, indicating a well-ordered, crystalline material. bohrium.com The position and relative intensity of these peaks are characteristic of the compound's crystal lattice. The absence of a broad halo and the presence of sharp Bragg's reflections confirm the sample's crystallinity.

| 2θ Angle (°) | Corresponding d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.0 | 8.83 | High |

| 12.8 | 6.91 | Medium |

| 16.2 | 5.47 | Medium |

| 19.9 | 4.46 | High |

| 22.9 | 3.88 | Low |

| 26.2 | 3.40 | Medium |

Computational Chemistry and Theoretical Modeling of E 3 Methoxy 1 Phenylprop 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties.

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For a chalcone (B49325) like (E)-3-methoxy-1-phenylprop-2-en-1-one, these calculations would reveal key details about its stability, electronic configuration, and preferred three-dimensional shape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. sapub.org It is favored for its balance of accuracy and computational efficiency. For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the molecule's most stable geometric structure (geometry optimization). Current time information in Edmonton, CA.researchgate.net

This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral (torsion) angles between its atoms. The result is a detailed 3D model of the molecule in its ground state. The calculations would also yield the total electronic energy, a measure of the molecule's stability. Frequency calculations are subsequently performed to confirm that the optimized structure is a true energy minimum. nih.gov

Table 1: Representative Geometric Parameters Calculated by DFT for Chalcone-like Structures (Note: This table is illustrative and does not represent actual data for this compound. It shows the type of data obtained from DFT geometry optimization.)

| Parameter | Description | Typical Value Range (Å or °) |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond | 1.20 - 1.25 Å |

| C=C Bond Length | Length of the enone double bond | 1.33 - 1.36 Å |

| C-C Bond Length | Length of the single bond between carbonyl and phenyl ring | 1.47 - 1.51 Å |

| C-O-C Bond Angle | Angle of the methoxy (B1213986) group ether linkage | 115 - 120° |

Ab-initio Methods for High-Level Electronic Structure Characterization.

Ab-initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on the principles of quantum mechanics without using experimental data for simplification. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) provide a rigorous way to characterize electronic structure. While computationally more demanding than DFT, they can offer benchmark-quality results for molecular properties. For a molecule like this compound, these methods could be used to refine the understanding of its electronic energy and wave function.

Electronic Structure and Reactivity Analysis.

Beyond geometry, computational chemistry provides deep insights into how a molecule will behave in chemical reactions. This is achieved by analyzing the distribution of electrons and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Charge Transfer Characteristics.

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. um.edu.my

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acs.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. For this compound, calculating the HOMO-LUMO gap would help predict its kinetic stability and its potential for intramolecular charge transfer, which is crucial for understanding its optical and electronic properties.

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic and Nucleophilic Sites.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, using colors to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MESP map would likely show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, identifying it as a primary site for interaction with electrophiles. Positive potential (blue) might be found near the hydrogen atoms. Such maps are invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors.

Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Parameters).

To quantify the reactivity predicted by FMO and MESP analyses, chemists calculate various reactivity descriptors. These parameters provide numerical values for a molecule's chemical behavior.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Harder molecules have larger HOMO-LUMO gaps.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hartree-Fock |

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering, which aims to design and synthesize new crystalline materials with desired properties. For chalcone derivatives, including this compound, computational methods are crucial for analyzing the supramolecular architecture.

In the crystal lattice of methoxy-substituted chalcones, classical hydrogen bonds (like O-H···O) are present if hydroxyl groups are available as substituents. For instance, in (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, molecules are linked by O—H⋯O and bifurcated O—H⋯(O,O) hydrogen bonds, which creates a three-dimensional network. nih.gov

| Interaction Type | Donor | Acceptor | Typical Contribution to Hirshfeld Surface |

|---|---|---|---|

| C-H···O | Aromatic C-H | Carbonyl O | 15-20% |

| C-H···O | Aromatic C-H | Methoxy O | |

| O-H···O | Phenolic O-H | Carbonyl O | (If present) |

Pi-stacking interactions between the aromatic rings are a defining feature in the crystal packing of many chalcones. These interactions, resulting from electrostatic and van der Waals forces between π-electron systems, contribute significantly to the cohesion of the crystal lattice. The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements.

In the crystal structure of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, π–π interactions are observed between nearly parallel phenyl rings with a centroid-to-centroid distance of 3.7124 (6) Å. nih.gov Hirshfeld surface analysis quantifies the contribution of these C···C contacts, which was found to be 12.7% for this particular molecule. nih.gov For other chalcone derivatives, the contribution of π-π stacking interactions can be even more dominant, as seen in certain nitro-substituted chalcones where they are the most important contributors to crystal packing. mdpi.com Computational methods like DFT can be used to calculate the complexation energy of π-stacked dimers, revealing the strength of these interactions, which can be comparable to strong hydrogen bonds. nih.gov

| Parameter | Example Value | Significance |

|---|---|---|

| Centroid-to-Centroid Distance | 3.7124 (6) Å nih.gov | Indicates the proximity of stacked aromatic rings. |

| Dihedral Angle between Rings | 3.83 (1)° nih.gov | Measures the planarity of the interacting rings. |

| Contribution to Hirshfeld Surface (C···C) | 12.7% nih.gov | Quantifies the relative importance of π-stacking. |

Beyond C-H···O and π-π interactions, other weak non-covalent forces are instrumental in defining the supramolecular assembly of chalcones. Among these, C-H···π interactions, where a C-H bond acts as a donor to a π-system (an aromatic ring), are frequently observed. These interactions help to create robust three-dimensional networks. iucr.org

Hirshfeld surface analysis provides a comprehensive picture of all intermolecular contacts. The decomposed fingerprint plots derived from this analysis show the percentage contribution of each interaction type to the crystal packing. For many chalcone derivatives, H···H contacts are the most abundant, often accounting for over 50% of the surface, reflecting the prevalence of van der Waals forces. nih.govresearchgate.net C···H/H···C contacts, which encompass C-H···π interactions, typically represent a significant portion as well, with contributions around 25-38%. nih.goviucr.org

A detailed Hirshfeld surface analysis of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one revealed the following contributions, which are representative for this class of compounds nih.gov:

| Interaction Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 48.2 |

| H···O/O···H | 20.0 |

| H···C/C···H | 16.5 |

| C···C | 12.7 |

The stability of a crystal structure is quantified by its lattice energy. Theoretical calculations provide a way to compute this energy and dissect it into its constituent components (coulombic, polarization, dispersion, and repulsion). The PIXEL method is a common approach for calculating intermolecular interaction energies in molecular crystals. It allows for the quantification of the energetic contributions of different supramolecular motifs within the crystal.

While specific PIXEL calculations for this compound are not detailed in the available literature, studies on analogous molecular systems demonstrate the methodology. The analysis typically reveals that dispersion energy has the highest contribution to the crystal's stability. nih.gov By calculating the interaction energies between a central molecule and its neighbors, researchers can identify the most significant dimers and motifs that build up the crystal lattice, providing a quantitative understanding of the forces predicted by Hirshfeld surface analysis.

Computational Prediction and Correlation of Spectroscopic Data with Experimental Results

Computational quantum chemistry, particularly DFT, is a powerful tool for predicting spectroscopic properties. By calculating parameters such as vibrational frequencies and nuclear magnetic shielding constants, theoretical spectra (IR, Raman, NMR) can be generated. Comparing these computed spectra with experimental data serves to validate both the computational model and the experimental structural assignment.

For chalcones, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have shown excellent agreement with experimental spectroscopic data. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations provide vibrational frequencies that, when appropriately scaled, can be correlated with experimental FT-IR and FT-Raman spectra. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions (e.g., stretching, bending, rocking). For 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the characteristic C=O stretching mode was calculated at 1649 cm⁻¹ and observed experimentally at 1654 cm⁻¹ (FT-IR) and 1657 cm⁻¹ (FT-Raman). nih.gov Similar correlations are found for C=C stretching, C-H bending, and modes associated with the methoxy group. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the isotropic magnetic shielding constants, which are then converted into chemical shifts (δ). These theoretical chemical shifts for ¹H and ¹³C nuclei can be compared directly with experimental NMR spectra. Studies on various substituted chalcones have demonstrated a strong linear correlation between calculated and experimental chemical shifts, aiding in the unambiguous assignment of signals. biointerfaceresearch.comnih.gov

The following table shows a representative correlation between experimental and theoretical ¹³C NMR chemical shifts for a chalcone derivative, illustrating the accuracy of the computational approach. biointerfaceresearch.com

| Carbon Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

|---|---|---|

| C=O | 189.98 | 185.01 |

| Cα | 121.23 | 123.45 |

| Cβ | 144.12 | 148.98 |

| Aromatic C | 114.04 - 163.31 | 115.78 - 165.32 |

Studies on Non-linear Optical (NLO) Properties and Potential

Chalcones are considered promising materials for non-linear optical (NLO) applications due to their extended π-conjugated system, which facilitates intramolecular charge transfer (ICT). NLO materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion.

Computational chemistry is pivotal in the design and evaluation of new NLO materials. DFT calculations can predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

Studies on methoxy-substituted chalcones have shown that the position and number of methoxy groups can significantly tune the NLO properties. researchgate.netdocumentsdelivered.com The methoxy group acts as an electron donor, enhancing the ICT within the molecule. Theoretical investigations reveal that placing the methoxy group at the para-position of a phenyl ring generally results in the largest NLO response. researchgate.net For example, the calculated total first hyperpolarizability (β_tot) for a chalcone with a para-methoxy substitution was found to be significantly larger than its ortho- and meta-substituted counterparts. documentsdelivered.com

The NLO properties are closely linked to the molecule's electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. Computational analysis of the HOMO and LUMO provides insights into the charge transfer characteristics that give rise to the NLO response. researchgate.net

| Compound Type | Property | Calculated Value | Significance |

|---|---|---|---|

| Furan-Chalcone | Dipole Moment (μ) | 3.33 Debye researchgate.net | Indicates molecular polarity. |

| Furan-Chalcone | Hyperpolarizability (β) | 2.16 x 10⁻³⁰ esu researchgate.net | Measures second-order NLO response. |

| Methoxy-Chalcone | Third-Order Susceptibility (χ³) | ~10⁻¹³ esu researchgate.net | Measures third-order NLO response. |

These theoretical predictions guide the synthesis of novel chalcones with optimized NLO properties for applications in photonics and optoelectronics. nih.gov

Calculation of Second-Order Polarizability and Hyperpolarizability

The nonlinear optical (NLO) properties of chalcone derivatives are of significant interest for applications in photonics and optoelectronics. The key parameters that quantify the second-order NLO response at the molecular level are the linear polarizability (α) and the first hyperpolarizability (β). Computational methods, especially DFT, have become standard for calculating these properties. dtic.mil

Theoretical calculations are typically performed using functionals such as B3LYP or CAM-B3LYP combined with appropriate basis sets like 6-311++G(d,p). rsc.orgmdpi.com These calculations can predict the components of the polarizability and hyperpolarizability tensors. The total molecular dipole moment (μ), the average linear polarizability (α), and the magnitude of the first hyperpolarizability (β₀) are then determined from these tensor components.

For chalcones, the nearly flat backbone, which includes aromatic rings, olefin, and carbonyl groups, facilitates electron conjugation, a key factor for significant NLO properties. rsc.org While specific computational data for this compound is not extensively published, studies on structurally similar chalcones provide valuable insights. For instance, theoretical investigations on various substituted chalcones demonstrate that the magnitude of the first hyperpolarizability is highly sensitive to the nature and position of substituent groups on the aromatic rings. rsc.orgresearchgate.net The sum-over-states (SOS) approach is another theoretical method used in conjunction with DFT to analyze NLO responses under both static and dynamic electric fields. rsc.org

The table below presents representative theoretical first hyperpolarizability values for different chalcone derivatives, illustrating the range of NLO responses achievable within this class of compounds. These values are typically calculated in comparison to a reference material like urea.

| Compound | Computational Method | First Hyperpolarizability (β) (esu) | Reference Compound |

| D–π–A Chalcone Derivative | DFT | 71.59 to 379.95 | Urea |

| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) | DFT/CAM-B3LYP/6-311++G(d,p) | Varies with frequency | N/A |

| Anthracene-Based Chalcones | DFT | Varies with substituents | N/A |

Note: The NLO response of a specific chalcone is highly dependent on its unique substitution pattern. The values are illustrative of the D–π–A configurations found in these molecules. researchgate.netresearchgate.net

Design Principles for Modulating NLO Response through Structural Variation

Computational studies are instrumental in establishing design principles for tuning the NLO properties of chalcones. The primary strategy involves creating a "push-pull" system by strategically placing electron-donating groups (D) and electron-accepting groups (A) on the chalcone's aromatic rings, connected by the π-conjugated enone bridge (D–π–A). researchgate.netacs.org This configuration enhances intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which is a fundamental mechanism for a large second-order NLO response. researchgate.net

Key design principles derived from theoretical modeling include:

Strength and Position of Substituents: The magnitude of the first hyperpolarizability (β) is directly influenced by the electron-donating and electron-withdrawing strength of the substituents. Strong donors like methoxy (-OCH₃) and amino (-NH₂) groups and strong acceptors like nitro (-NO₂) and cyano (-CN) groups are often employed. acs.org The methoxy group in this compound acts as an electron donor.

Extension of π-Conjugation: Increasing the length of the π-conjugated system can effectively improve the hyperpolarizability. acs.org This can be achieved by introducing additional conjugated units, such as replacing a phenyl ring with a naphthyl group.

Molecular Planarity: A more planar molecular structure generally leads to better π-electron delocalization along the conjugated backbone, which can enhance the NLO response. Computational geometry optimization helps in assessing the planarity of designed molecules.

Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can lock the conformation of the molecule, enhancing planarity and influencing the charge transfer characteristics, thereby modulating the NLO properties. researchgate.net

By systematically varying these structural features in computational models, researchers can screen potential candidates and prioritize the synthesis of molecules with the most promising NLO properties for experimental validation.

Conformational Analysis and Tautomerism Studies through Computational Methods

Computational methods are also crucial for understanding the three-dimensional structure and potential isomeric forms of this compound.

Conformational Analysis: Chalcones can exist in various conformations due to the rotation around single bonds, particularly the bonds connecting the phenyl rings to the enone bridge. Conformational analysis using computational methods like DFT helps to identify the most stable conformer(s) and the energy barriers between different conformations. researchgate.net The process typically involves:

Potential Energy Surface (PES) Scan: The potential energy of the molecule is calculated as a function of the rotation around specific dihedral angles. This scan reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states.

Geometry Optimization: The structures corresponding to the energy minima on the PES are fully optimized to find the exact stable geometries.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy, which helps in determining the relative populations of conformers at a given temperature.

For this compound, the orientation of the methoxy group and the phenyl rings relative to the propenone backbone are key conformational features. The planarity of the molecule is a critical factor, as it influences the extent of π-conjugation. rsc.org

Tautomerism Studies: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For chalcones, the most relevant form of tautomerism is keto-enol tautomerism, where a proton can migrate from the α-carbon to the carbonyl oxygen, resulting in an enol form. orientjchem.orgmdpi.com

This compound (Keto form) ⇌ 1-methoxy-3-phenyl-1-(phenyl)prop-1,2-dien-1-ol (Enol form, an example)

Computational chemistry provides a powerful framework for studying these equilibria. nih.govnih.gov DFT calculations can be used to:

Optimize the geometries of both the keto and potential enol tautomers.

Calculate the relative energies (e.g., electronic energy, enthalpy, Gibbs free energy) of the tautomers to predict which form is more stable and their equilibrium ratio. orientjchem.org

Locate the transition state for the interconversion between tautomers and calculate the activation energy barrier. A high energy barrier would indicate a slow interconversion process. orientjchem.org

Simulate the effect of different solvents on the tautomeric equilibrium using implicit or explicit solvent models, as solvent polarity can significantly influence the relative stability of the tautomers. orientjchem.org

For most simple chalcones, the keto form is significantly more stable than the enol form. However, structural modifications or specific solvent environments can shift this equilibrium. mdpi.com Theoretical studies are essential for a detailed understanding of these subtle energetic balances. nih.gov

Applications in Organic Synthesis and Materials Science Research

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The unique α,β-unsaturated ketone framework of (E)-3-methoxy-1-phenylprop-2-en-1-one makes it a highly reactive and versatile intermediate in organic synthesis. wikipedia.orgnih.gov This reactivity allows for its use as a foundational component in the construction of more intricate molecular architectures.

This compound is a well-established precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles and isoxazoles. core.ac.uknih.gov The core structure of chalcones readily undergoes cyclocondensation reactions with various reagents to form these five-membered rings.

The synthesis of pyrazoles typically involves the reaction of the chalcone (B49325) derivative with hydrazine (B178648) hydrate (B1144303). The reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration. Similarly, isoxazoles can be synthesized by reacting the chalcone with hydroxylamine (B1172632) hydrochloride. nih.gov These heterocyclic motifs are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. nih.govnih.govresearchgate.net The specific substitution pattern of the starting chalcone, including the methoxy (B1213986) group in this compound, influences the properties and potential applications of the resulting heterocyclic products.

Table 1: Synthesis of Heterocycles from Chalcone Derivatives

| Starting Material | Reagent | Resulting Heterocycle |

|---|---|---|

| This compound | Hydrazine Hydrate | Substituted Pyrazole (B372694) |

| This compound | Hydroxylamine Hydrochloride | Substituted Isoxazole (B147169) |

This table illustrates the role of this compound as a precursor in the synthesis of important heterocyclic compounds.

Beyond the synthesis of simple heterocycles, this compound serves as a fundamental building block for constructing more complex and multifunctional molecules. Its chemical structure provides multiple reactive sites that can be selectively targeted to build larger molecular scaffolds. The α,β-unsaturated system is susceptible to a variety of addition reactions, while the carbonyl group and aromatic rings can be functionalized further. nih.gov

This versatility allows chemists to incorporate the chalcone core into larger, more elaborate structures, leading to the development of novel compounds with tailored properties. These complex molecules are explored for a wide range of applications, including pharmaceuticals and materials science. The ability to readily synthesize and then elaborate upon the chalcone structure makes it an invaluable tool in the toolbox of synthetic organic chemists. nih.gov

Advanced Materials Development

The conjugated π-system inherent in the chalcone structure of this compound is the basis for its application in the development of advanced materials with interesting optical and electronic properties. researchgate.net

Recent research has explored the interface between chalcone derivatives and nanotechnology. Specifically, nanocomposites, such as those involving manganese ferrite (B1171679) or layered double hydroxide (B78521) (LDH)/graphene, have been utilized as highly efficient and reusable catalysts for the synthesis of chalcones. researchgate.netmdpi.comresearchgate.net This approach not only offers a green and efficient method for producing chalcone-based compounds but also opens the door to creating novel hybrid materials. The synthesis of chalcones on the surface of nanoparticles can lead to materials with combined or enhanced properties, potentially influencing their catalytic, optical, or electronic behavior.

The delocalized π-electrons across the chalcone backbone give rise to valuable electronic and optical properties, making compounds like this compound candidates for use in organic electronics. researchgate.netum.edu.my Chalcone derivatives are being investigated for their potential in various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The ability to tune their properties by modifying the substituent groups on the aromatic rings allows for the tailoring of their light-emitting characteristics. um.edu.my Furthermore, the inherent charge transfer properties and potential for third-order nonlinearity make chalcones a subject of research for photoconductors and other nonlinear optical materials. aip.org

Table 2: Optoelectronic Properties and Applications of Chalcone Derivatives

| Property | Application | Research Finding |

|---|---|---|

| Conjugated π-system | Organic Electronics | Potential for use in OLEDs. researchgate.netresearchgate.net |

| Nonlinear Optics | Laser-assisted applications | Exhibits reverse saturable absorption. aip.org |

| Charge Transfer | Optoelectronic Devices | Structural modifications can tune properties for specific devices. um.edu.my |

This table summarizes the key properties of chalcone derivatives that make them suitable for advanced materials applications.

The strong absorption of light in the UV-Vis region makes chalcone derivatives, including this compound, promising candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgrsc.orgbohrium.com Many chalcones are designed with a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer upon photoexcitation—a key process for efficient solar energy conversion. rsc.orgrsc.org The methoxy group on the phenyl ring can act as an electron-donating group in such systems. Researchers have synthesized various chalcone derivatives and tested their performance in DSSCs, demonstrating their potential as cost-effective alternatives to traditional ruthenium-based dyes. researchgate.net

In addition to solar applications, the fluorescent properties of some chalcone derivatives make them suitable for use as chemosensors. nih.gov These molecules can be designed to exhibit changes in their fluorescence intensity or wavelength upon binding to specific metal ions or anions, allowing for their detection. researchgate.netresearchgate.net This sensing capability is attributed to the interaction of the analyte with the conjugated system of the chalcone, leading to a modulation of its electronic and photophysical properties.

Investigation as Photochromic Materials

The investigation of chalcones and their derivatives as photochromic materials is an active area of research, primarily focusing on the reversible E/Z isomerization around the central carbon-carbon double bond upon exposure to light. While specific, in-depth studies on the photochromic properties of this compound are not extensively documented in publicly available literature, the behavior of structurally similar methoxy-substituted chalcones provides a strong basis for predicting its potential in this application.

Chalcones, as a class of compounds, are known to undergo photochemical E/Z isomerization. nih.govresearchgate.netresearchgate.net The more stable trans (E) isomer can be converted to the cis (Z) isomer upon irradiation with ultraviolet (UV) light. This process is often reversible, with the Z-isomer reverting to the more thermodynamically stable E-isomer either thermally or through irradiation with a different wavelength of light. researchgate.netrsc.org This reversible transformation between two isomers with distinct absorption spectra is the fundamental principle of photochromism. mdpi.com

For methoxy-substituted chalcones, the position and number of methoxy groups can significantly influence the photophysical and photochemical properties of the molecule. rsc.org For instance, in the related compound (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, irradiation at 350 nm leads to a photostationary state (PSS), which is a stable mixture of the E and Z isomers. mdpi.comresearchgate.net The establishment of this equilibrium demonstrates the photoswitchable nature of the chalcone backbone.

The photoisomerization from the E to the Z form typically results in a change in the UV-visible absorption spectrum. The E-isomer, with its more planar and extended π-conjugated system, generally exhibits an absorption maximum at a longer wavelength compared to the sterically hindered and less planar Z-isomer. nih.gov Upon irradiation, a decrease in the absorbance of the E-isomer's characteristic peak is observed, with a concurrent increase in absorbance at a shorter wavelength corresponding to the Z-isomer.

The efficiency of this photoisomerization is quantified by the photoisomerization quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed. researchgate.net While the quantum yield for this compound has not been reported, studies on other chalcones have shown a range of quantum yields depending on their specific substitution patterns and the experimental conditions. researchgate.net

The following table provides representative data for a similar methoxy-substituted chalcone, (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, to illustrate the key parameters investigated in photochromic studies. mdpi.com

| Parameter | Value | Conditions |

| Irradiation Wavelength | 350 nm | Acetonitrile solution |

| Photostationary State (E/Z) | 35:65 | After 1 minute of irradiation |

| Isosbestic Point | 258 nm | Point of equal absorbance for both isomers |

| Spectral Change | Hypochromic shift at 290 and 270 nm | Indicative of E to Z isomerization |

Further research into this compound would be necessary to fully characterize its photochromic behavior, including determining its specific absorption maxima for the E and Z isomers, the quantum yields of the forward and reverse isomerization, the kinetics of the thermal back-reaction, and the fatigue resistance of the molecule over multiple switching cycles.